molecular formula C6H9IN2OS B15255481 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol

3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B15255481
M. Wt: 284.12 g/mol
InChI Key: DUPOPHXJTYXXGV-UHFFFAOYSA-N
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Description

3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that contains a thiazole ring substituted with an iodine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 5-iodo-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the nucleophilic substitution of a halogenated thiazole with an amino alcohol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-one.

    Reduction: 3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom may enhance the compound’s binding affinity to certain targets, while the amino group can form hydrogen bonds, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.

    3-Amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of iodine.

    3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol: Lacks the halogen substitution.

Uniqueness

The presence of the iodine atom in 3-Amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and binding properties, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C6H9IN2OS

Molecular Weight

284.12 g/mol

IUPAC Name

3-amino-1-(5-iodo-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H9IN2OS/c7-5-3-9-6(11-5)4(10)1-2-8/h3-4,10H,1-2,8H2

InChI Key

DUPOPHXJTYXXGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(CCN)O)I

Origin of Product

United States

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